molecular formula C18H20 B14614951 9H-Fluorene, 2-pentyl- CAS No. 60625-22-1

9H-Fluorene, 2-pentyl-

Cat. No.: B14614951
CAS No.: 60625-22-1
M. Wt: 236.4 g/mol
InChI Key: HPPGJFVUUCJYFT-UHFFFAOYSA-N
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Description

9H-Fluorene, 2-pentyl- is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by a fluorene core structure with a pentyl group attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene, 2-pentyl- typically involves the Friedel-Crafts alkylation reaction. In this process, fluorene is reacted with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of 9H-Fluorene, 2-pentyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9H-Fluorene, 2-pentyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9H-Fluorene, 2-pentyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of high-performance polymers, dyes, and pigments

Mechanism of Action

The mechanism of action of 9H-Fluorene, 2-pentyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites. These metabolites can interact with cellular components, influencing biological processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Fluorene: The parent compound with a similar core structure but without the pentyl group.

    Fluorenone: An oxidized derivative of fluorene.

    Fluorenol: A reduced derivative of fluorene

Uniqueness

9H-Fluorene, 2-pentyl- is unique due to the presence of the pentyl group, which imparts distinct chemical properties and reactivity. This structural modification enhances its solubility in organic solvents and influences its interaction with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

60625-22-1

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

2-pentyl-9H-fluorene

InChI

InChI=1S/C18H20/c1-2-3-4-7-14-10-11-18-16(12-14)13-15-8-5-6-9-17(15)18/h5-6,8-12H,2-4,7,13H2,1H3

InChI Key

HPPGJFVUUCJYFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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